molecular formula C4H8O B032771 Cyclopropanemethanol CAS No. 2516-33-8

Cyclopropanemethanol

Cat. No. B032771
CAS RN: 2516-33-8
M. Wt: 72.11 g/mol
InChI Key: GUDMZGLFZNLYEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopropanemethanol and its derivatives can be synthesized through various methods. One prevalent approach involves the cyclopropanation reactions, where olefins are transformed into cyclopropanes using different catalysts or reagents. Notably, stereoselective cyclopropanation techniques have gained attention, aiming for the enantioselective synthesis of cyclopropane-containing compounds, highlighting the significance of the cyclopropane moiety in organic synthesis (Lebel et al., 2003), (Bartoli et al., 2014).

Molecular Structure Analysis

The cyclopropane ring in cyclopropanemethanol introduces strain due to its angle and torsional strain, making its molecular structure an area of significant interest. Studies have focused on the spectral properties and structural analysis of cyclopropanones and related compounds, which help elucidate the characteristics and reactivity of cyclopropanemethanol's cyclopropane core (Turro & Hammond, 1968).

Chemical Reactions and Properties

Cyclopropanemethanol participates in various chemical reactions, exploiting the reactivity of both the cyclopropane ring and the methanol group. For instance, the cyclopropane ring can undergo ring-opening reactions under specific conditions, which is critical in synthetic applications. The behavior of cyclopropanes under acidic and basic conditions demonstrates their versatility in chemical transformations (Lim et al., 2002).

Physical Properties Analysis

The physical properties of cyclopropanemethanol, including its boiling point, melting point, and solubility, are influenced by the cyclopropane ring's strain and the hydrophilic methanol group. While specific studies on cyclopropanemethanol's physical properties are less common, the understanding of related cyclopropane compounds provides insights into its behavior and reactivity in different environments.

Chemical Properties Analysis

Cyclopropanemethanol's chemical properties are dictated by the reactivity of the cyclopropane ring and the methanol functional group. It exhibits characteristics of alcohols due to the methanol group, such as the ability to form hydrogen bonds, and the high reactivity of the cyclopropane ring due to ring strain. This combination of features makes cyclopropanemethanol a valuable compound in organic synthesis and chemical reactions (Kim & Walsh, 2012).

Scientific Research Applications

  • Synthesis of Natural Products and Pharmaceuticals : Cyclopropane derivatives, like Cyclopropanemethanol, are used as C3 synthetic units in the synthesis of natural products, with potential applications in pharmaceuticals and nutraceuticals (Daiei Tunemoto & Kiyosi Kondo, 1977).

  • Inhibition of Methanol Dehydrogenase : Cyclopropane-derived inhibitors can inhibit methanol dehydrogenase, a key enzyme, through a mechanism involving proton abstraction and rearrangement, making them useful in biochemistry (J. Frank et al., 1989).

  • Synthesis of Complex Molecular Scaffolds : They are used in the [4+4] cyclodimerization of cyclopropenemethanols to produce unique molecular scaffolds like 2,7-dioxatricyclo[7.1.0.04,6]decane, important in organic synthesis (A. Edwards et al., 2015).

  • Ring-Opening and Annulation Reactions : They enable catalyst-free ring-opening reactions and catalyzed annulations with silyl enol ethers, useful in chemical synthesis (Abdusalom A. Suleymanov et al., 2020).

  • Electroorganic Chemistry : In electroorganic processes, polyalkyl-substituted cyclopropanes in methanol can lead to the formation of monomethoxyolefin and dimethoxy compounds, indicating their significance in electrochemistry (T. Shono & Y. Matsumura, 1975).

  • Diversity-Oriented Synthesis : Functionalized cyclopropanes prepared from Cyclopropanemethanol are versatile intermediates in the synthesis of γ-lactones, γ-lactams, and δ-lactams, crucial in medicinal chemistry (Adrielle P. Maximiano et al., 2021).

  • Enantioselective Cyclopropanation : Cyclopropanemethanols are used in the enantioselective cyclopropanation of allylic alcohols, aiding in the synthesis of chiral molecules important in drug development (A. Charette et al., 1998).

  • Fluorination and Ring-Expansion : They can be converted into homoallylic fluorides or fluorocyclobutanes using specific reagents, significant in fluorine chemistry (Shigekazu Kanemoto et al., 1989).

  • Physical Properties Study : The study of their physical properties, like densities and viscosities in mixtures, provides insights into their behavior and interactions in various solvents, important in physical chemistry and material science (Mengsha Cai et al., 2018).

  • Synthesis of Zincophorin : They have been used in the total synthesis of zincophorin and its methyl ester, showcasing their role in complex natural product synthesis (M. Defosseux et al., 2004).

Safety And Hazards

Cyclopropanemethanol is classified as a flammable liquid and vapor, harmful if swallowed, and causes serious eye irritation . It is advised to use personal protective equipment, avoid eating, drinking, or smoking when using this product, and ensure good ventilation .

Future Directions

The future outlook for the Cyclopropanemethanol market appears promising . The growing demand for pharmaceuticals and agrochemicals is expected to drive the market growth . Additionally, the market is anticipated to witness significant growth due to the rising usage of Cyclopropanemethanol in various niche applications, such as the production of flavors and fragrances .

properties

IUPAC Name

cyclopropylmethanol
Source PubChem
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InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUDMZGLFZNLYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051922
Record name Cyclopropylmethanol
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Molecular Weight

72.11 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Cyclopropanemethanol
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Record name Cyclopropanemethanol
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Product Name

Cyclopropylmethanol

CAS RN

2516-33-8
Record name Cyclopropanemethanol
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Synthesis routes and methods

Procedure details

The processes so far described for the oxidation of cyclobutanol to cyclobutanone use customary oxidizing agents in organic synthesis. A comparison of the existing oxidation methods is given in DE 199 10 464. In general, these are oxidations carried out in homogeneous systems from which the desired cyclobutanone first has to be isolated by extraction or the like. These processes generally lead to large amounts of waste and also to high burdens of toxic reagents, for example when using CrO3/oxalic acid according to Org. Synth. 1981, 60, 20–25. In this process, the direct oxidation of the solution of cyclobutanol in aqueous hydrochloric acid obtained from the isomerization of cyclopropylmethanol is described. For the conversion of 49.5 g of cyclopropylmethanol (results in 14–16 g of cyclobutanone, yield 31–35%), approximately 1.2 l of strongly acidic, chromium-containing wastewater is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanemethanol
Reactant of Route 2
Cyclopropanemethanol
Reactant of Route 3
Cyclopropanemethanol
Reactant of Route 4
Cyclopropanemethanol
Reactant of Route 5
Cyclopropanemethanol
Reactant of Route 6
Cyclopropanemethanol

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